6-Methoxychroman-4-one as a Privileged Scaffold for Generating Potent MAO-B Inhibitors
Derivatives synthesized from the chroman-4-one scaffold, specifically (E)-3-benzylidenechroman-4-ones, exhibit potent and highly selective inhibition of human monoamine oxidase-B (hMAO-B). In comparative studies, these chroman-4-one derivatives demonstrated hMAO-B inhibitory activities in the nano- to micromolar range with high isoform selectivity [1]. The structural requirement of the saturated C2-C3 bond in the chroman-4-one core is critical; migration of the double bond to the endocyclic position (forming chromen-4-one analogs) generally results in a marked reduction or complete loss of inhibitory activity [1].
| Evidence Dimension | hMAO-B Inhibitory Activity and Scaffold Requirement |
|---|---|
| Target Compound Data | Chroman-4-one derivatives (e.g., (E)-3-benzylidenechroman-4-ones) inhibit hMAO-B with IC50 values in the nano- to micromolar range [1]. |
| Comparator Or Baseline | Chromen-4-one analogs (endocyclic double bond): loss or marked reduction in inhibitory activity [1]. |
| Quantified Difference | Qualitative: retention of activity vs. complete loss or marked reduction upon scaffold change. |
| Conditions | In vitro human MAO-A and MAO-B enzyme inhibition assays [1]. |
Why This Matters
This establishes 6-methoxychroman-4-one as the requisite starting material for generating a specific class of potent MAO-B inhibitors, where alternative chromone scaffolds fail.
- [1] Desideri, N., et al. Homoisoflavonoids: Natural Scaffolds with Potent and Selective Monoamine Oxidase-B Inhibition Properties. Journal of Medicinal Chemistry, 2011, 54, 2155-2164. doi: 10.1021/jm1013709. View Source
